molecular formula C13H14N2O3S B12804583 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- CAS No. 19783-63-2

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)-

Cat. No.: B12804583
CAS No.: 19783-63-2
M. Wt: 278.33 g/mol
InChI Key: WESNUVHBKHZVAG-UHFFFAOYSA-N
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Description

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and thiazole compounds. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include Lewis acids or bases.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Reactions are usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar core structures but different functional groups.

    Thiazole Compounds: Molecules containing the thiazole ring, which may exhibit similar reactivity.

Uniqueness

The uniqueness of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

19783-63-2

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

4,7-dimethyl-2-(1,3-thiazol-2-yl)-3a,5,6,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C13H14N2O3S/c1-12-3-4-13(2,18-12)8-7(12)9(16)15(10(8)17)11-14-5-6-19-11/h5-8H,3-4H2,1-2H3

InChI Key

WESNUVHBKHZVAG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(C3C2C(=O)N(C3=O)C4=NC=CS4)C

Origin of Product

United States

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